![molecular formula C11H14N4S B1473130 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine CAS No. 1553567-32-0](/img/structure/B1473130.png)

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine

Descripción general

Descripción

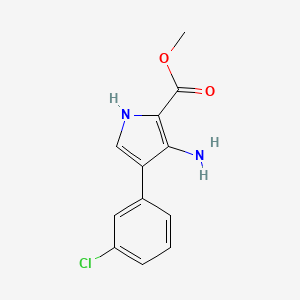

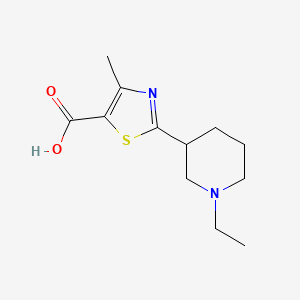

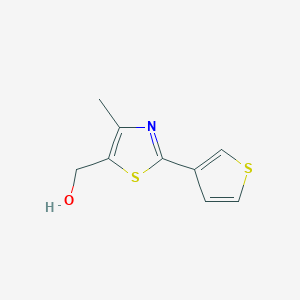

The compound “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine” is a type of N-heterocyclic compound . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The crystal structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been studied . It is monoclinic, with a P2 1 /c (no. 14) space group .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Aplicaciones Científicas De Investigación

Estrogen Receptor Ligands

Thiazole analogs, such as the compound , can serve as ligands for estrogen receptors. This application is significant in the development of treatments for hormone-related conditions and in understanding estrogen receptor signaling pathways .

Neuropeptide Activity

These compounds may also function as neuropeptides, which are important in neuron-to-neuron communication within the nervous system. This could have implications for neurological research and potential therapies .

Adenosine Receptor Interaction

Another application is their role as Y5 adenosine receptor interactors. This receptor subtype is involved in various physiological processes, including cardiovascular function and metabolism .

Platelet Aggregation Inhibition

Thiazole derivatives may inhibit the aggregation factor of human platelets, which is crucial in preventing blood clots. This property could lead to new anticoagulant drugs .

Urokinase Inhibition

The compound may act as an inhibitor of urokinase, an enzyme involved in the breakdown of blood clots. Its inhibition could be beneficial in controlling diseases related to thrombosis .

Poly (ADP-ribose) Polymerase-1 Inhibition

Inhibition of poly (ADP-ribose) polymerase-1 by thiazole analogs can be utilized in cancer treatment, as this enzyme is involved in DNA repair and cell death .

Overcoming Drug Resistance

Specifically, thiazolo[5,4-b]pyridine derivatives have been studied for their potential to overcome drug resistance in c-KIT inhibitors like imatinib, which is used to treat certain cancers .

Anticancer and Antiviral Properties

Piperidine derivatives, which are part of the compound’s structure, are known for their anticancer and antiviral properties. This suggests that the compound could be explored for its efficacy against cancerous cells and viruses .

Mecanismo De Acción

Propiedades

IUPAC Name |

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c12-8-3-6-15(7-4-8)11-14-9-2-1-5-13-10(9)16-11/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOYXXORJMTSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC3=C(S2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)

![5-Methyl-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473048.png)

![1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1473054.png)

![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)

![tert-butyl 5-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473063.png)

![(1-(cyclopropylmethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473064.png)

![2-Amino-2-(5-hydroxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473068.png)